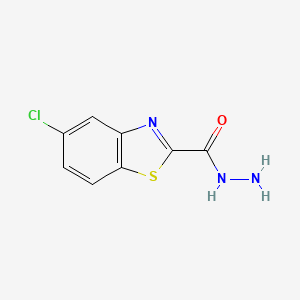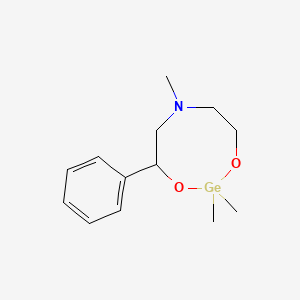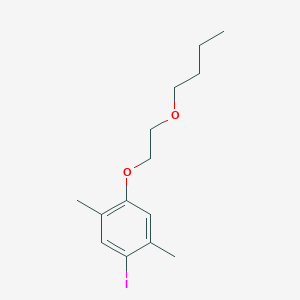
2-Dodecylhexadecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylhexadecanal is an organic compound with the molecular formula C28H56O. It is a long-chain aldehyde, characterized by its significant length and the presence of an aldehyde functional group. This compound is part of the fatty aldehyde family, which are known for their long hydrocarbon chains and terminal aldehyde groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylhexadecanal typically involves the oxidation of the corresponding alcohol, 2-Dodecylhexadecan-1-ol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of the corresponding alcohol. This process is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Dodecylhexadecanoic acid.
Reduction: 2-Dodecylhexadecan-1-ol.
Substitution: Various substituted alcohols and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Dodecylhexadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and surfactants.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-Dodecylhexadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and signaling pathways. Additionally, its long hydrocarbon chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Hexadecanal: A shorter chain aldehyde with similar chemical properties but different biological activities.
Octadecanal: Another long-chain aldehyde with a slightly longer hydrocarbon chain, leading to different physical and chemical properties.
Uniqueness: 2-Dodecylhexadecanal is unique due to its specific chain length and the presence of the aldehyde functional group, which confer distinct physical, chemical, and biological properties. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
922163-81-3 |
|---|---|
Formule moléculaire |
C28H56O |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-dodecylhexadecanal |
InChI |
InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clé InChI |
NDPQZBGPZJNEHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)

![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)

